molecular formula C16H19ClN2O2 B613007 H-Pro-4M-betana hcl CAS No. 100930-07-2

H-Pro-4M-betana hcl

Cat. No.: B613007
CAS No.: 100930-07-2
M. Wt: 306.79
InChI Key: DKLGYZDYMFOBFD-UQKRIMTDSA-N
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Biochemical Analysis

Biochemical Properties

H-Pro-4M-betana HCl plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in methylation processes, such as methionine synthase and betaine-homocysteine methyltransferase . These interactions facilitate the transfer of methyl groups, which are essential for numerous biochemical pathways, including DNA methylation and amino acid metabolism . Additionally, this compound acts as an osmoprotectant, helping cells to maintain osmotic balance under stress conditions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of nuclear factor-κB (NF-κB) and NLRP3 inflammasome, which are key regulators of inflammation and immune responses . By inhibiting these pathways, this compound can reduce inflammation and oxidative stress in cells . Furthermore, it affects gene expression by acting as a methyl donor, thereby influencing epigenetic modifications and gene regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It binds to enzymes such as betaine-homocysteine methyltransferase, facilitating the transfer of methyl groups to homocysteine, converting it to methionine . This reaction is crucial for maintaining the balance of sulfur amino acids and preventing the accumulation of homocysteine, which is associated with cardiovascular diseases . Additionally, this compound can inhibit the activity of certain enzymes, thereby modulating metabolic pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its stability may decrease under extreme pH or temperature conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression . Its degradation products may also influence cellular processes, necessitating careful monitoring of its stability during experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the methylation cycle and sulfur amino acid metabolism . It interacts with enzymes such as betaine-homocysteine methyltransferase and methionine synthase, facilitating the transfer of methyl groups and the conversion of homocysteine to methionine . This process is essential for maintaining cellular methylation status and preventing the accumulation of toxic metabolites . Additionally, this compound can influence metabolic flux and metabolite levels, thereby modulating cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It is known to interact with organic cation transporters, which facilitate its uptake and distribution across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and function, highlighting the importance of understanding its transport mechanisms .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it participates in metabolic processes and energy production . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments . Understanding its subcellular distribution is crucial for elucidating its role in cellular functions and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-4M-betana hydrochloride typically involves the reaction of L-proline with 4-methoxynaphthylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization to obtain the desired compound in its pure form .

Industrial Production Methods

On an industrial scale, the production of H-Pro-4M-betana hydrochloride follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and distillation, is common to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Pro-4M-betana hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

H-Pro-4M-betana hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including its role in drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Comparison with Similar Compounds

H-Pro-4M-betana hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

(2S)-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2.ClH/c1-20-15-10-12(9-11-5-2-3-6-13(11)15)18-16(19)14-7-4-8-17-14;/h2-3,5-6,9-10,14,17H,4,7-8H2,1H3,(H,18,19);1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLGYZDYMFOBFD-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669550
Record name N-(4-Methoxynaphthalen-2-yl)-L-prolinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100930-07-2
Record name N-(4-Methoxynaphthalen-2-yl)-L-prolinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Proline 4-methoxy-β-naphthylamidehydrochloride
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